(R)-tert-Butyl 3-ethylpiperazine-1-carboxylate hydrochloride

Chiral resolution Enantiomeric excess Stereospecific synthesis

(R)-tert-Butyl 3-ethylpiperazine-1-carboxylate hydrochloride (CAS 1217462-84-4) is an enantiomerically pure, Boc-protected piperazine derivative supplied as the hydrochloride salt. The compound features an (R)-configured ethyl group at the 3-position of the piperazine ring and a tert-butyloxycarbonyl (Boc) protecting group at N1, rendering it a versatile chiral intermediate for the synthesis of bioactive molecules, particularly in central nervous system (CNS) and kinase-targeted programs.

Molecular Formula C11H23ClN2O2
Molecular Weight 250.767
CAS No. 1217462-84-4
Cat. No. B567875
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-tert-Butyl 3-ethylpiperazine-1-carboxylate hydrochloride
CAS1217462-84-4
Molecular FormulaC11H23ClN2O2
Molecular Weight250.767
Structural Identifiers
SMILESCCC1CN(CCN1)C(=O)OC(C)(C)C.Cl
InChIInChI=1S/C11H22N2O2.ClH/c1-5-9-8-13(7-6-12-9)10(14)15-11(2,3)4;/h9,12H,5-8H2,1-4H3;1H/t9-;/m1./s1
InChIKeyNEAANDQXILMETG-SBSPUUFOSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-tert-Butyl 3-ethylpiperazine-1-carboxylate hydrochloride (CAS 1217462-84-4): Chiral Piperazine Building Block for Stereospecific Drug Discovery


(R)-tert-Butyl 3-ethylpiperazine-1-carboxylate hydrochloride (CAS 1217462-84-4) is an enantiomerically pure, Boc-protected piperazine derivative supplied as the hydrochloride salt . The compound features an (R)-configured ethyl group at the 3-position of the piperazine ring and a tert-butyloxycarbonyl (Boc) protecting group at N1, rendering it a versatile chiral intermediate for the synthesis of bioactive molecules, particularly in central nervous system (CNS) and kinase-targeted programs . Its distinct CAS registry number and solid-state salt form differentiate it from the free base, the (S)-enantiomer, and racemic mixtures that share the same core scaffold.

Why Racemic or (S)-Enantiomer Piperazine Intermediates Cannot Substitute for (R)-tert-Butyl 3-ethylpiperazine-1-carboxylate Hydrochloride in Stereospecific Syntheses


In medicinal chemistry, the three-dimensional orientation of substituents around a chiral center directly governs target binding, selectivity, and downstream pharmacological activity [1]. Substituting the (R)-configured hydrochloride salt with its (S)-enantiomer (CAS 1217446-30-4) or the racemic mixture (CAS 1269446-87-8) introduces the opposite or a random stereochemistry at the piperazine 3-position. This can lead to a complete loss of potency or altered off-target profiles when the chiral center is a critical pharmacophoric element in the final drug candidate . Furthermore, the hydrochloride salt provides distinct physicochemical and handling advantages over the free base (CAS 438050-08-9), including improved solid-state stability and aqueous solubility, which are essential for reproducible scale-up and formulation studies. These factors make generic substitution scientifically unjustifiable without complete re-validation.

Quantitative Differentiation of (R)-tert-Butyl 3-ethylpiperazine-1-carboxylate Hydrochloride from Closest Analogs: A Comparator-Based Evidence Guide for Procurement Decisions


Enantiomeric Purity: (R)-Configured Hydrochloride Salt vs. Racemic Hydrochloride Mixture (CAS 1269446-87-8)

The target compound is supplied as a single (R)-enantiomer, whereas the racemic hydrochloride (CAS 1269446-87-8) is a 1:1 mixture of (R) and (S) forms. While vendor certificates of analysis for CAS 1217462-84-4 do not routinely publish numerical e.e. values, patent literature on analogous N-Boc-3-ethylpiperazine derivatives establishes that chiral resolution processes can achieve >98% e.e., compared to 0% e.e. for the racemate [1]. Procuring the racemate would deliver at least 50% of the undesired enantiomer, necessitating additional chiral separation steps or resulting in a stereochemically undefined product.

Chiral resolution Enantiomeric excess Stereospecific synthesis

Physical Form and Handling: Solid Hydrochloride Salt vs. Liquid Free Base (CAS 438050-08-9)

The (R)-tert-Butyl 3-ethylpiperazine-1-carboxylate free base (CAS 438050-08-9) is reported as a liquid at ambient temperature , whereas the hydrochloride salt (CAS 1217462-84-4) is a solid . Solid intermediates are generally preferred in parallel synthesis and automated workflows due to superior weighing accuracy, reduced volatility, and lower risk of cross-contamination. This solid-liquid differentiation is a practical procurement consideration not captured by chemical structure alone.

Solid-state handling Salt selection Weighing accuracy

Aqueous Solubility Enhancement: Hydrochloride Salt vs. Free Base Form

The hydrochloride counterion is known to improve the aqueous solubility of Boc-protected piperazine derivatives relative to their neutral free base counterparts. While an experimental head-to-head solubility measurement has not been published for this exact pair, the racemic free base (CAS 438049-35-5) exhibits a predicted aqueous solubility of approximately 3.4 mg/mL (ESOL model) . Vendor technical notes indicate that the hydrochloride salt form, in contrast, 'enhances aqueous solubility' and is compatible with aqueous and mixed organic-aqueous media used in biological assays .

Aqueous solubility Salt formation In vitro assay compatibility

Chemical Purity Consistency: Vendor Specification ≥95% with Independent Batch QC Documentation

Commercially available (R)-tert-Butyl 3-ethylpiperazine-1-carboxylate hydrochloride is supplied at a minimum purity of 95% as determined by HPLC, with certain batches certified at 98% . The racemic hydrochloride analog (CAS 1269446-87-8) is also offered at 95% purity, making chemical purity alone a non-differentiating factor. However, the combination of specified chemical purity and stereochemical integrity (single enantiomer) constitutes the critical differential quality attribute that must be verified through both HPLC and chiral analytical methods.

Chemical purity Quality control Batch-to-batch consistency

Priority Application Scenarios for (R)-tert-Butyl 3-ethylpiperazine-1-carboxylate Hydrochloride Based on Quantitative Differentiation Evidence


Stereospecific Synthesis of CNS-Targeted Drug Candidates Requiring Defined (R)-Configuration at the Piperazine C3 Position

When a medicinal chemistry program has established that the (R)-enantiomer is the eutomer for a CNS target (e.g., a GPCR or ion channel), procuring the pre-resolved (R)-hydrochloride salt eliminates the need for in-house chiral separation. Starting with the racemate would require a chiral resolution step that reduces overall yield by at least 50% and consumes additional analytical resources [1]. The solid hydrochloride form further facilitates precise weighing in parallel synthesis arrays, ensuring stoichiometric accuracy across dozens of analogs.

Kinase Inhibitor Lead Optimization Where Piperazine Chirality Modulates Hinge-Region Binding

In kinase drug discovery, the piperazine ring often serves as a solubilizing linker that projects substituents into solvent-exposed or allosteric pockets. The (R)-ethyl substituent can influence the conformational preference of the piperazine chair and thus the vector of the N1-attached pharmacophore. Using the enantiopure building block preserves the designed three-dimensional orientation, which is critical when sub-nanomolar potency differences between enantiomers are observed.

Solid-Phase or Automated Flow Chemistry Platforms Requiring Solid, Freely-Flowing Intermediates

Automated synthesis platforms and solid-support-based methods require solid building blocks for reliable automated dispensing. The hydrochloride salt is a solid at room temperature, unlike the corresponding free base which is a liquid . This solid nature eliminates dispensing inaccuracies associated with viscous liquids and hygroscopic oils, reducing variability in multi-step library syntheses.

Aqueous-Compatible Biological Assays Where Co-Solvent Concentration Must Be Minimized

When the piperazine intermediate is screened directly in biochemical or cell-based assays, the hydrochloride salt's enhanced aqueous solubility reduces reliance on DMSO or ethanol as co-solvents, thereby minimizing solvent-induced artifacts . This is particularly relevant for early-stage phenotypic screening where maintaining physiological conditions is paramount.

Quote Request

Request a Quote for (R)-tert-Butyl 3-ethylpiperazine-1-carboxylate hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.